molecular formula C20H16N2OS B2472169 2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide CAS No. 888411-98-1

2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2472169
CAS No.: 888411-98-1
M. Wt: 332.42
InChI Key: RFDWULOSYVRYGW-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a naphthothiazole moiety attached to a benzamide group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Scientific Research Applications

2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide has several scientific research applications:

Future Directions

Benzothiazole derivatives, such as “N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide”, have a high degree of structural diversity that makes them vital for the investigation of novel therapeutics . Future research could focus on exploring the biological activities of these compounds and developing more potent biologically active benzothiazole-based drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide typically involves the reaction of 2,4-dimethylbenzoyl chloride with 2-aminonaphtho[2,1-d][1,3]thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide
  • 2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}propionamide
  • 2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}butyramide

Uniqueness

2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is unique due to its specific substitution pattern and the presence of both naphthothiazole and benzamide moieties.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-12-7-9-15(13(2)11-12)19(23)22-20-21-17-10-8-14-5-3-4-6-16(14)18(17)24-20/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDWULOSYVRYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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